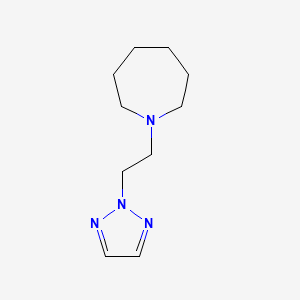

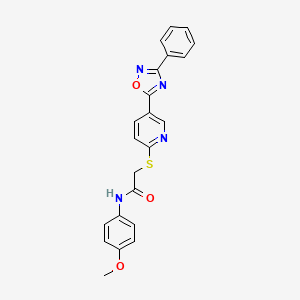

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane, also known as TETA-triazole, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This molecule is a derivative of azepane, which is a seven-membered nitrogen-containing heterocyclic compound. TETA-triazole has a triazole ring attached to the azepane ring, which gives it unique properties and makes it a promising candidate for various research applications.

Aplicaciones Científicas De Investigación

Synthesis and Physicochemical Studies

Research has explored the synthesis and characterization of azole derivatives, including triazoles, for their physicochemical properties. For example, the study by Torres et al. (1988) focuses on the synthesis of symmetrical and asymmetrical bisazolylethanes through phase transfer catalysis, contributing to the understanding of their NMR properties and chemical behavior (Torres et al., 1988).

Framework Flexibility and Sorption Behavior

Zhang and Chen (2008) investigated a porous metal azolate framework demonstrating exceptional flexibility and sorption behavior. This research highlights the potential for using such frameworks in gas sorption applications due to their thermoactivated and hydrophobic characteristics (Zhang & Chen, 2008).

Ionic Liquids

Belhocine et al. (2011) developed a new family of room-temperature ionic liquids using azepane, demonstrating their potential in mitigating disposal issues related to the polyamide industry. These ionic liquids exhibit wide electrochemical windows, making them promising for various applications (Belhocine et al., 2011).

Solid Phase Peptide Synthesis

Tornøe, Christensen, and Meldal (2002) reported on the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, enabling the synthesis of 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method is compatible with solid-phase peptide synthesis, offering an efficient approach to diversely substituted triazoles (Tornøe et al., 2002).

Antimicrobial and Anticonvulsant Evaluation

Rajasekaran, Murugesan, and Anandarajagopal (2006) synthesized and evaluated novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles for their antibacterial, antifungal, and anticonvulsant activities. This study contributes to the development of new compounds with potential therapeutic applications (Rajasekaran et al., 2006).

Mecanismo De Acción

Target of Action

Triazole compounds are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Triazole compounds are known to form hydrogen bonds with their targets, which can lead to changes in the target’s function .

Biochemical Pathways

Triazole compounds are known to influence various biochemical pathways depending on their specific targets .

Propiedades

IUPAC Name |

1-[2-(triazol-2-yl)ethyl]azepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-2-4-8-13(7-3-1)9-10-14-11-5-6-12-14/h5-6H,1-4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFJZXLYCLUJLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCN2N=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(diethylamino)-2-methylphenyl]-2-(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetamide](/img/structure/B2574827.png)

![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2574833.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3,4-diethoxybenzoate](/img/structure/B2574836.png)

![N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide](/img/structure/B2574837.png)

![N-(4-iodophenyl)-2-[(trifluoromethyl)sulfanyl]acetamide](/img/structure/B2574838.png)

![1-(2-(3-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2574845.png)

![1-({4'-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2574847.png)

![N-(2-methoxyethyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2574848.png)